molecular formula C5H6I2N2 B13511135 2-Ethyl-4,5-diiodo-1h-imidazole

2-Ethyl-4,5-diiodo-1h-imidazole

Cat. No.: B13511135
M. Wt: 347.92 g/mol
InChI Key: WAVRGZWYLRGYGB-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-diiodo-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their biological activity and chemical versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5-diiodo-1h-imidazole typically involves the iodination of 2-ethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 5 positions of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4,5-diiodo-1h-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5-diiodo-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methyl-1h-imidazole: Similar structure but with a methyl group instead of iodine atoms.

    2-Ethyl-4,5-dimethyl-1h-imidazole: Contains two methyl groups at the 4 and 5 positions.

    2-Ethyl-4,5-dichloro-1h-imidazole: Contains chlorine atoms instead of iodine.

Uniqueness

2-Ethyl-4,5-diiodo-1h-imidazole is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to form halogen bonds, making it a valuable tool in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H6I2N2

Molecular Weight

347.92 g/mol

IUPAC Name

2-ethyl-4,5-diiodo-1H-imidazole

InChI

InChI=1S/C5H6I2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9)

InChI Key

WAVRGZWYLRGYGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)I)I

Origin of Product

United States

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